

Application Notes and Protocols for Intraperitoneal Injection of GSK1059865

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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036

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Introduction

GSK1059865 is a potent and selective antagonist of the Orexin-1 receptor (OX1R). Orexins, neuropeptides produced in the hypothalamus, play a crucial role in regulating various physiological processes, including wakefulness, reward, and motivation. By selectively blocking the OX1R, **GSK1059865** serves as a valuable pharmacological tool for investigating the role of the orexin system in these processes. It has been studied for its potential therapeutic applications in conditions such as addiction and compulsive behaviors.^[1] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of **GSK1059865** in murine models, along with a summary of its signaling pathway and available in vivo data.

Data Presentation

In Vivo Administration of GSK1059865 in Mice

Parameter	Details	Reference
Animal Model	C57BL/6J mice	
Dosage Range	10, 25, 50 mg/kg	[2]
Vehicle	Saline with 0.5% (v/v) TWEEN® 80	[2]
Route of Administration	Intraperitoneal (IP) Injection	[2]
Injection Volume	0.01 ml/g of body weight	[2]
Timing	Single injection 30 minutes prior to behavioral testing	[2]

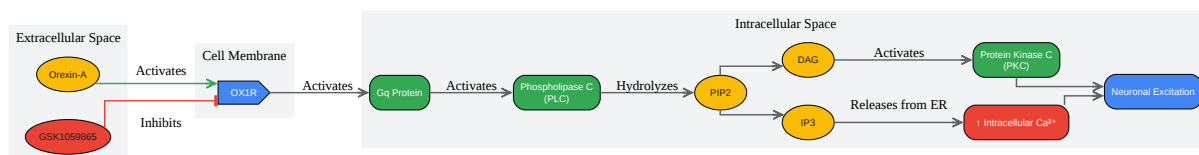
Pharmacokinetic Parameters of GSK1059865

While **GSK1059865** is reported to have favorable pharmacokinetic properties and brain penetration, specific quantitative data (Cmax, Tmax, half-life, bioavailability) for the intraperitoneal route of administration in mice are not readily available in the public literature.[3]

Signaling Pathway

GSK1059865 exerts its effects by antagonizing the Orexin-1 receptor (OX1R), a G-protein coupled receptor (GPCR). The binding of orexin-A (the primary endogenous ligand for OX1R) to the receptor typically initiates a signaling cascade that leads to neuronal excitation.

GSK1059865 blocks this activation. The downstream signaling of OX1R is complex and can involve multiple G-protein subtypes, primarily Gq/11, but also Gi/o and Gs. The canonical pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), ultimately modulating ion channel activity and neuronal excitability.[4][5]



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GSK1059865 antagonizes Orexin-A binding to OX1R, inhibiting downstream signaling.

Experimental Protocols

Preparation of **GSK1059865** for Intraperitoneal Injection

Materials:

- **GSK1059865** powder
- Sterile saline solution (0.9% NaCl)
- TWEEN® 80 (Polysorbate 80)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile syringes and needles (25-27 gauge)

Procedure:

- Calculate the required amount of **GSK1059865**: Based on the desired dose (e.g., 10 mg/kg) and the total weight of the animals to be injected, calculate the total mass of **GSK1059865**

needed.

- Prepare the vehicle solution: Prepare a stock solution of 0.5% (v/v) TWEEN® 80 in sterile saline. For example, to make 10 ml of the vehicle, add 50 µl of TWEEN® 80 to 9.95 ml of sterile saline.
- Dissolve **GSK1059865**:
 - Weigh the calculated amount of **GSK1059865** and place it in a sterile microcentrifuge tube.
 - Add a small amount of the vehicle solution to the tube.
 - Vortex the tube vigorously to dissolve the compound. Gentle warming or brief sonication may be used to aid dissolution if precipitation occurs.[\[2\]](#)
 - Once dissolved, add the remaining vehicle to achieve the final desired concentration. For example, for a 10 mg/kg dose and an injection volume of 0.01 ml/g (which is equivalent to 10 ml/kg), the final concentration of the solution should be 1 mg/ml.
- Final Preparation: Ensure the final solution is clear and free of any visible precipitate before drawing it into the sterile syringes. It is recommended to prepare the solution fresh on the day of the experiment.[\[2\]](#)

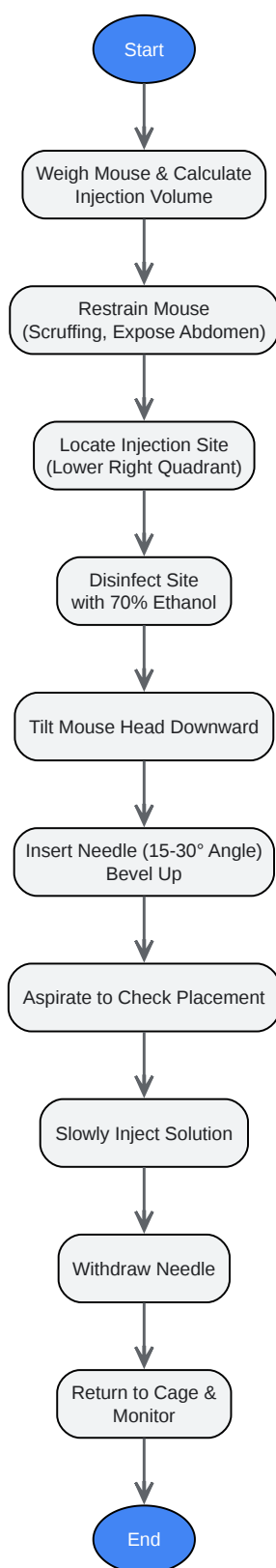
Intraperitoneal Injection Procedure in Mice

Materials:

- Prepared **GSK1059865** solution
- Sterile syringes (e.g., 1 ml) with appropriate gauge needles (e.g., 25-27G)
- 70% ethanol for disinfection
- Animal scale

Procedure:

- Animal Handling and Restraint:
 - Weigh the mouse to accurately calculate the injection volume.
 - Gently restrain the mouse by scruffing the skin on its neck and back to immobilize the head and upper body. The abdomen should be exposed and facing upwards.
- Identifying the Injection Site:
 - The recommended injection site is the lower right quadrant of the abdomen.^[6] This location helps to avoid puncturing the cecum (located on the left side), the bladder, and other vital organs.^[6]^[7]
- Injection:
 - Swab the injection site with 70% ethanol and allow it to dry.
 - Tilt the mouse's head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.
 - Insert the needle, with the bevel facing up, at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.^[6]
 - Gently aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or an organ. If blood or any colored fluid is drawn, withdraw the needle and reinject at a slightly different site with a fresh needle and syringe.
 - Slowly and steadily inject the calculated volume of the **GSK1059865** solution.
 - Withdraw the needle smoothly at the same angle of insertion.
- Post-injection Monitoring:
 - Return the mouse to its home cage.
 - Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.



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Workflow for intraperitoneal injection in a mouse.

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